molecular formula C28H34FNaO9 B12745229 Einecs 302-899-8 CAS No. 94135-30-5

Einecs 302-899-8

Cat. No.: B12745229
CAS No.: 94135-30-5
M. Wt: 556.6 g/mol
InChI Key: IRDIRROACGRIPU-UFQVXSCHSA-M
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive database listing chemicals marketed in the EU between 1971 and 1981. EINECS 302-899-8 is an entry within this inventory, representing a specific chemical substance subject to regulatory evaluation under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) . Comparative studies with structurally or functionally analogous compounds are critical for filling data gaps while minimizing animal testing, as mandated by REACH .

Properties

CAS No.

94135-30-5

Molecular Formula

C28H34FNaO9

Molecular Weight

556.6 g/mol

IUPAC Name

sodium;4-[2-[(1S,2S,4S,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]-4-oxobutanoate

InChI

InChI=1S/C28H35FO9.Na/c1-24(2)37-21-12-18-17-6-5-15-11-16(30)9-10-25(15,3)27(17,29)19(31)13-26(18,4)28(21,38-24)20(32)14-36-23(35)8-7-22(33)34;/h9-11,17-19,21,31H,5-8,12-14H2,1-4H3,(H,33,34);/q;+1/p-1/t17-,18-,19-,21-,25-,26-,27-,28+;/m0./s1

InChI Key

IRDIRROACGRIPU-UFQVXSCHSA-M

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CCC(=O)[O-])CCC5=CC(=O)C=C[C@@]53C)F)O.[Na+]

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CCC(=O)[O-])C)O)F)C)C.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Einecs 302-899-8 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various derivatives that are used in further applications .

Scientific Research Applications

Einecs 302-899-8 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Research Findings and Challenges

Coverage Efficiency and Limitations

While RASAR models theoretically enable broad coverage, practical limitations arise from structural heterogeneity. Only 54% of EINECS chemicals can be classified into QSAR-friendly groups, leaving botanical extracts and complex mixtures underrepresented . Additionally, similarity thresholds (e.g., ≥70% Tanimoto) may exclude valid analogs with divergent scaffolds but similar toxicity profiles .

Applicability of Predictive Models

QSAR and RASAR models are most reliable for homologous series (e.g., chlorinated alkanes) but struggle with multifunctional compounds. Overreliance on logKow for hydrophobicity may ignore reactive toxicity mechanisms, leading to underprediction of hazards .

Q & A

Q. What ethical considerations apply when publishing negative or inconclusive results for this compound?

  • Methodology : Follow COPE guidelines to disclose methodological limitations. Use preprint servers (e.g., ChemRxiv) to share findings before peer review. Frame negative results as contributions to eliminating false hypotheses, emphasizing their value in resource-efficient research .

Data Presentation and Validation

Aspect Best Practices References
Raw Data DocumentationInclude instrument output files, calibration curves, and metadata in supplementary materials.
Statistical ValidationReport p-values, confidence intervals, and effect sizes; use R or Python scripts for transparency.
Computational ReproducibilityShare Jupyter notebooks or Docker containers for model replication.

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